molecular formula C16H19F3N2O2 B2892607 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2202342-51-4

2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No. B2892607
CAS RN: 2202342-51-4
M. Wt: 328.335
InChI Key: XVEAKYHEDVYIPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been identified as a potent dual inhibitor of AChE (Acetylcholinesterase) and GSK3β (Glycogen synthase kinase 3β), which are significant targets in the treatment of Alzheimer’s disease (AD) . It has shown promise in increasing the level of acetylcholine in the brain without affecting the intestinal levels, suggesting a potential for reduced peripheral side effects compared to existing treatments .

Neuroprotective Agent

Beyond its role as an AChE inhibitor, this compound has demonstrated neuroprotective effects. It may improve cognitive impairment and has shown to increase the levels of acetylcholine and synaptophysin in the brain, which are crucial for healthy neural function .

Synthesis of Piperidine Derivatives

Piperidine derivatives are vital in drug design and are present in over twenty classes of pharmaceuticals. The compound can serve as a starting point or intermediate in the synthesis of various piperidine derivatives, which have applications across a broad spectrum of pharmacological activities .

Dual Inhibitor for Kinase Activity

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include the compound of interest, have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These are important targets in cancer therapy, particularly for certain types of lung cancer .

Trifluoromethyl Group Applications

The trifluoromethyl group in this compound is a common feature in many FDA-approved drugs. This group can enhance the pharmacological properties of drugs, such as metabolic stability and bioavailability. Therefore, this compound could be explored for its potential in developing new drugs with improved pharmacokinetic profiles .

properties

IUPAC Name

cyclopropyl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c17-16(18,19)13-2-1-3-14(20-13)23-10-11-6-8-21(9-7-11)15(22)12-4-5-12/h1-3,11-12H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEAKYHEDVYIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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